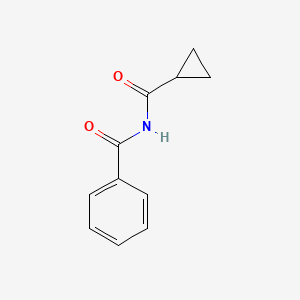

Benzamide, N-(cyclopropylcarbonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

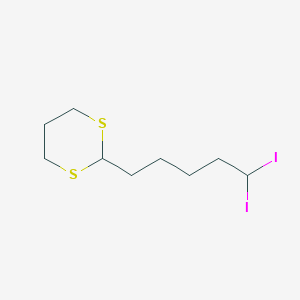

Benzamide, N-(cyclopropylcarbonyl)-: is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropylcarbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, N-(cyclopropylcarbonyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the method mentioned above offers a greener alternative that can be scaled up for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Benzamide, N-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:

Condensation Reactions: It can participate in acid-catalyzed condensation reactions with compounds like glyoxal, leading to the formation of complex structures.

Substitution Reactions: The compound can undergo substitution reactions, where the cyclopropylcarbonyl group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Lewis Acid Catalysts: Such as ZrCl4, are commonly used in the synthesis and modification of benzamide derivatives.

Ultrasonic Irradiation: This technique is employed to enhance reaction rates and yields in the preparation of benzamide compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with glyoxal can yield N-(tetrahydrofuran-2-yl)benzamide .

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzamide, N-(cyclopropylcarbonyl)- is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, benzamide derivatives are explored for their potential therapeutic properties. They have been studied for their antioxidant, antibacterial, and anti-inflammatory activities . These compounds are also investigated for their role in cancer treatment and other medical applications .

Industry: Benzamide derivatives are utilized in the paper, plastic, and rubber industries. They serve as intermediates in the production of various industrial chemicals and materials .

Wirkmechanismus

The mechanism of action of Benzamide, N-(cyclopropylcarbonyl)- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating caspase-9 and releasing cytochrome c into the cytosol . This process is regulated by proteins such as Bcl-2 and involves the inhibition of NF-kB activation .

Vergleich Mit ähnlichen Verbindungen

Benzamide: The simplest amide derivative of benzoic acid, with the chemical formula C7H7NO.

N-substituted Benzamides: These compounds, such as declopramide, exhibit various biological activities, including apoptosis induction and NF-kB inhibition

Uniqueness: Benzamide, N-(cyclopropylcarbonyl)- is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Eigenschaften

CAS-Nummer |

756488-67-2 |

|---|---|

Molekularformel |

C11H11NO2 |

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

N-(cyclopropanecarbonyl)benzamide |

InChI |

InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)12-11(14)9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) |

InChI-Schlüssel |

KJIWWFBAXBQCRH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(=O)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)

![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)

![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)

![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)

![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)

![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)

![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)

![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)

![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)